2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one
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Overview
Description
2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one is an organic compound that belongs to the class of ketones It features a bromophenyl group and an undecylphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. This reaction typically uses an acid chloride or anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: Nucleophiles like amines or thiols in polar solvents
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Corresponding substituted products (e.g., amines, thiols)
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1-phenylethan-1-one: Lacks the undecyl group, making it less hydrophobic.
2-(4-Chlorophenyl)-1-(4-undecylphenyl)ethan-1-one: Contains a chlorine atom instead of bromine, which may affect its reactivity and properties.
Uniqueness
2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one is unique due to the presence of both a bromophenyl group and an undecylphenyl group, which can influence its chemical reactivity and physical properties. The combination of these groups may provide distinct advantages in specific applications, such as increased hydrophobicity or altered electronic properties.
Properties
CAS No. |
62856-29-5 |
---|---|
Molecular Formula |
C25H33BrO |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(4-undecylphenyl)ethanone |
InChI |
InChI=1S/C25H33BrO/c1-2-3-4-5-6-7-8-9-10-11-21-12-16-23(17-13-21)25(27)20-22-14-18-24(26)19-15-22/h12-19H,2-11,20H2,1H3 |
InChI Key |
ZNVYABAJPAIZBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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